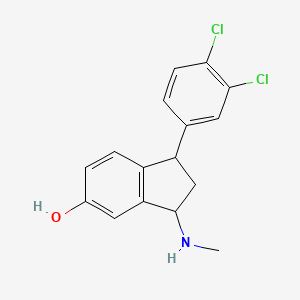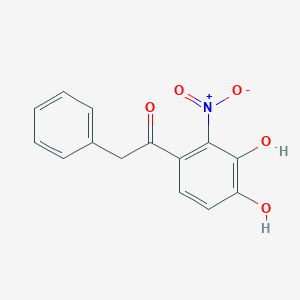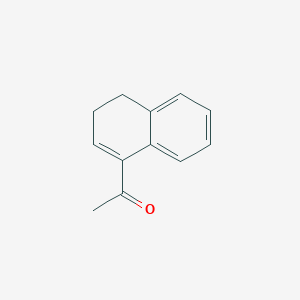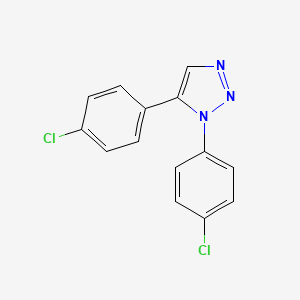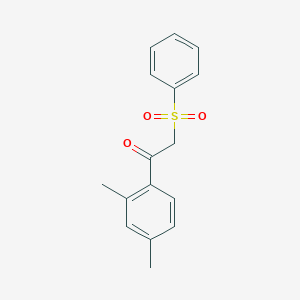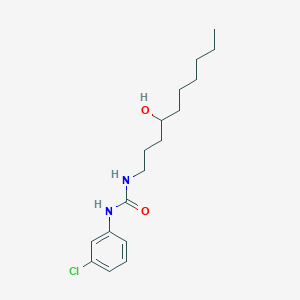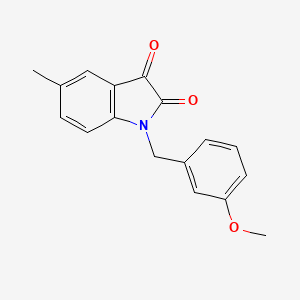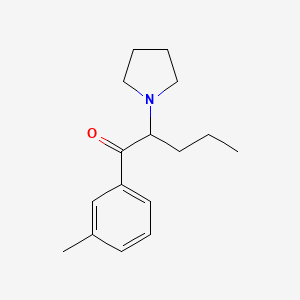
1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one is a synthetic compound belonging to the class of substituted cathinones. These compounds are structurally related to amphetamines and are known for their stimulant properties. The compound is characterized by a pyrrolidine ring attached to a pentanone chain, with a methylphenyl group at the third position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one typically involves the reaction of 3-methylbenzaldehyde with pyrrolidine and a suitable ketone. One common method involves the use of ethylmagnesium bromide to add to 3-methylbenzaldehyde, forming 1-(3-methylphenyl)-1-propanol. This intermediate is then reacted with pyrrolidine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
化学反応の分析
Types of Reactions
1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its effects on biological systems, particularly its stimulant properties.
Medicine: Potential applications in the development of new therapeutic agents, although its use is limited due to its stimulant effects.
Industry: May be used in the production of other chemical compounds or as a research chemical
作用機序
The mechanism of action of 1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one involves its interaction with monoamine transporters. It acts as a substrate for these transporters, inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .
類似化合物との比較
Similar Compounds
3-Methylmethcathinone (3-MMC): A structural isomer of 1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, known for its stimulant properties.
Mephedrone (4-MMC): Another substituted cathinone with similar stimulant effects.
Methcathinone: A simpler cathinone derivative with stimulant properties.
Uniqueness
This compound is unique due to its specific structural features, including the pyrrolidine ring and the position of the methyl group on the phenyl ring. These structural differences can influence its pharmacological properties and its interaction with biological targets .
特性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC名 |
1-(3-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C16H23NO/c1-3-7-15(17-10-4-5-11-17)16(18)14-9-6-8-13(2)12-14/h6,8-9,12,15H,3-5,7,10-11H2,1-2H3 |
InChIキー |
HHSYAWUBPBEDMP-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)C1=CC=CC(=C1)C)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



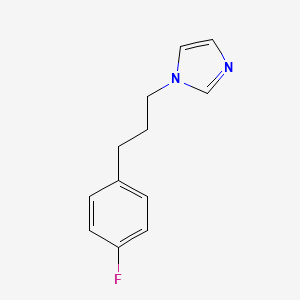
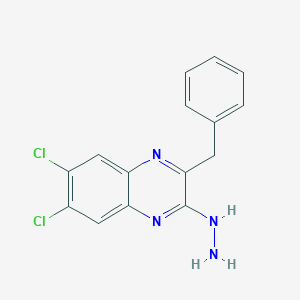
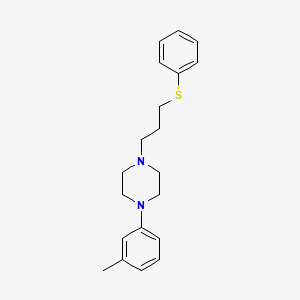
![Rel-1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B10839341.png)
